molecular formula C4H8N2S2 B089502 N,N'-Dimethyldithiooxamide CAS No. 120-79-6

N,N'-Dimethyldithiooxamide

Cat. No. B089502
CAS RN: 120-79-6
M. Wt: 148.3 g/mol
InChI Key: MQLIZYQZJMPNFI-UHFFFAOYSA-N
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Description

N,N'-Dimethyldithiooxamide is a chemical compound studied for its unique properties and applications in organic synthesis and analytical chemistry.

Synthesis Analysis

Research shows that various methods have been developed for synthesizing N,N'-Dimethyldithiooxamide and its related compounds. For instance, a study discusses the efficient and stereoselective N-vinylation of oxiranecarboxamides, a process relevant to the synthesis of compounds like N,N'-Dimethyldithiooxamide (Yang et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Dimethyldithiooxamide has been studied using techniques like X-ray diffraction. For example, the crystal and liquid structures of N,N-dimethylthioformamide have been determined, showing planar molecules and insights into intermolecular interactions (Borrmann et al., 2000).

Chemical Reactions and Properties

N,N'-Dimethyldithiooxamide undergoes various chemical reactions, forming complex structures and demonstrating unique reactivity. For example, the synthesis and properties of new polyamides and polyimides derived from related compounds show the versatility of these reactions (Liaw et al., 1998).

Physical Properties Analysis

The physical properties of N,N'-Dimethyldithiooxamide-related compounds have been extensively studied. For instance, research on the synthesis and characterization of polyamides containing pendant pentadecyl chains reveals insights into the physical properties of similar compounds (More et al., 2010).

Chemical Properties Analysis

The chemical properties of N,N'-Dimethyldithiooxamide and its derivatives have been a subject of research, showing a range of reactivities and functionalities. Studies like the one on CuI/N,N-dimethylglycine-catalyzed coupling of vinyl halides with amides or carbamates provide valuable insights into these properties (Pan et al., 2004).

Scientific Research Applications

  • Chemical Reactivity and Heterocyclic Derivatives : N,N'-Dimethyldithiooxamide analogues are used as building blocks for synthesizing a wide range of heterocyclic and fused heterocyclic derivatives. These compounds have significant biological interest and are explored for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

  • Luminescence Studies : The luminescence properties of N,N'-Dimethyldithiooxamide have been investigated, revealing its intense luminescence at low temperatures. This property is significant for materials science and photophysical studies (Larson, Arnett, & McGlynn, 1973).

  • Electronic Coupling and Molecular Orbital Theory : N,N'-Dimethyldithiooxamide has been used in studies involving electronic coupling and molecular orbital theory. The compound's role in altering the conformation of linked structures, influencing electronic communication, is of interest in the field of inorganic chemistry (Cotton, Li, & Murillo, 2009).

  • Redox Properties and Antimicrobial Activity : The redox properties of compounds containing N,N'-Dimethyldithiooxamide have been studied to understand their antimicrobial activity, particularly in relation to tuberculosis. This research provides insights into the design of future antitubercular drugs (Moreno et al., 2011).

  • DNA Intercalation and Antitumor Action : N,N'-Dimethyldithiooxamide derivatives, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have shown promise as DNA intercalators with antitumor action. This has led to clinical trials for cancer treatment (Baguley, Zhuang, & Marshall, 2004).

  • Toxicology and Metabolism Studies : Studies have been conducted on the toxicology and metabolism of N,N'-Dimethyldithiooxamide, particularly in relation to its use in industrial settings and its potential carcinogenic effects (Bardoděj, Malonová, & Mráz, 1985).

Safety And Hazards

N,N’-Dimethyldithiooxamide is harmful if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product. If swallowed, it is advised to get medical help and rinse the mouth .

Relevant Papers Several papers have been published on N,N’-Dimethyldithiooxamide. These include studies on the determination of rhenium , the electrical properties of Cu(II)-N,N’-dimethyldithiooxamide polymers , and the synthesis and stability of dirhenium (III) cluster compounds with isoleucine, serine, and proline in aqueous solutions .

properties

IUPAC Name

N,N'-dimethylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059514
Record name Ethanedithioamide, N,N'-dimethyl-
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Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyldithiooxamide

CAS RN

120-79-6
Record name N,N′-Dimethyldithiooxamide
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Record name Ethanedithioamide, N1,N2-dimethyl-
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Record name N,N'-Dimethyldithiooxamide
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Record name N,N'-Dimethyldithiooxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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